5-Amino-3-n-propyl-4-methylisoxazole
Description
5-Amino-3-n-propyl-4-methylisoxazole is a heterocyclic compound belonging to the aminoazole family, characterized by a five-membered isoxazole ring containing nitrogen and oxygen. Its structure features an amino group (-NH₂) at position 5, a methyl group (-CH₃) at position 4, and an n-propyl (-CH₂CH₂CH₃) substituent at position 3 (Figure 1). Isoxazole derivatives are pivotal in medicinal chemistry due to their bioactivity, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .
This compound is synthesized via multicomponent reactions (MCRs), leveraging the reactivity of 5-amino-3-methylisoxazole derivatives with carbonyl compounds and other electrophiles. Such methods enable structural diversification, as demonstrated in studies involving analogous aminoazole frameworks .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methyl-3-propyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)10-9-6/h3-4,8H2,1-2H3 |
InChI Key |
OATYHCSCDXJNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propyl-5-isoxazolamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-propyl-4-methyl-5-isoxazolecarboxylic acid with ammonia or an amine source to form the desired isoxazolamine . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-Methyl-3-propyl-5-isoxazolamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-propyl-5-isoxazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The isoxazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized isoxazolamines .
Scientific Research Applications
4-Methyl-3-propyl-5-isoxazolamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-propyl-5-isoxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
To contextualize 5-amino-3-n-propyl-4-methylisoxazole, we compare it with structurally related isoxazole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Structural and Substituent Analysis
Key analogs include the compounds 11i–11m (from ), which share the 5-amino-3-methylisoxazole core but differ in substituents at positions 3 and 3. For example:
- 11i: 3,3-dimethyl-5-methoxy-xanthenone substituent.
- 11j: 3,3-dimethyl-7-nitro-xanthenone substituent.
- 11k–11m : 3-(4-chlorophenyl) with halogenated (Cl, Br) modifications.
In contrast, 5-amino-3-n-propyl-4-methylisoxazole replaces the bulky xanthenone moieties with a simpler n-propyl group at position 3, retaining the methyl group at position 4. This structural simplification reduces steric hindrance and may enhance solubility in nonpolar solvents .
Physicochemical Properties
Key Observations :
- Melting Points: Bulky substituents (e.g., xanthenone in 11i, 11j) increase melting points due to enhanced crystal packing. The n-propyl group in the target compound likely reduces melting points compared to 11i/j but data are lacking .
- Solubility : The n-propyl group enhances lipophilicity vs. polar groups (methoxy, nitro), suggesting better membrane permeability in biological systems.
- Spectral Data: The amino group in all compounds resonates near δ 6.2–6.5. Electron-withdrawing groups (e.g., NO₂ in 11j) deshield adjacent protons, shifting aromatic signals upfield .
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